4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride
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Overview
Description
4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O2
Mechanism of Action
Target of Action
Similar compounds with a 4-aryl piperidine structure are often used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound might be involved in the formation of ternary complexes in protacs . The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
Protacs typically work by recruiting an e3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Result of Action
In general, protacs lead to the degradation of target proteins, which can have various effects depending on the function of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the reaction of 4-chloromethyl-6-hydroxypyrimidine with piperidine in the presence of a base, followed by methylation of the hydroxyl group using methanol and hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The piperidin-3-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-3-yloxy)pyrimidine hydrochloride
- 4-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride
- (3-(Piperidin-4-yl)phenyl)methanol hydrochloride
Uniqueness
4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride is unique due to the presence of both the methoxymethyl and piperidin-3-yloxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-(methoxymethyl)-6-piperidin-3-yloxypyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-15-7-9-5-11(14-8-13-9)16-10-3-2-4-12-6-10;/h5,8,10,12H,2-4,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGHNURSNZONNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)OC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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